molecular formula C12H14ClNO2 B12441367 (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

Katalognummer: B12441367
Molekulargewicht: 239.70 g/mol
InChI-Schlüssel: DBYFNZJHXGNAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, an ethoxy group, and an enamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide typically involves the reaction of 2-chloro-6-methylaniline with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the enamide linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-N-(2-Chloro-6-methylphenyl)-3-methoxyprop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-N-(2-Chloro-6-methylphenyl)-3-propoxyprop-2-enamide: Similar structure but with a propoxy group instead of an ethoxy group.

    (2E)-N-(2-Chloro-6-methylphenyl)-3-butoxyprop-2-enamide: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C12H14ClNO2

Molekulargewicht

239.70 g/mol

IUPAC-Name

N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

InChI

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

DBYFNZJHXGNAGW-UHFFFAOYSA-N

Kanonische SMILES

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.